N-{[2,4'-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-{[2,4’-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a bipyridine moiety and a benzodioxole ring
Mechanism of Action
Target of Action
Bipyridines, especially the 2,2’ and 4,4’ isomers, are known to form complexes with most transition metal ions . These complexes are used in studies of electron and energy transfer, supramolecular, and materials chemistry, and catalysis .
Mode of Action
It’s worth noting that bipyridines are known to interact with different molecules through non-covalent interactions (hydrogen or halogen bonds), leading to supramolecular structures with interesting properties .
Biochemical Pathways
Bipyridines are known to form complexes with transition metal ions, which can affect various biochemical pathways .
Pharmacokinetics
Pharmacokinetics involves the movement of a drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
Many complexes formed by bipyridines have distinctive optical properties, and some are of interest for analysis .
Action Environment
The structure of bipyridines can bridge between metal centres to give coordination polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2,4’-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide typically involves the coupling of bipyridine derivatives with benzodioxole carboxylic acid derivatives. Common synthetic methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid derivative of benzodioxole with a halogenated bipyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound as the coupling partner with a halogenated bipyridine.
Negishi Coupling: This method involves the use of organozinc reagents to couple with halogenated bipyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
N-{[2,4’-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.
Reduction: Reduction reactions can convert the bipyridine moiety to its corresponding dihydro form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bipyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Palladium and nickel catalysts are frequently used in coupling reactions.
Major Products Formed
Bipyridinium Salts: Formed through oxidation reactions.
Dihydro Bipyridine Derivatives: Formed through reduction reactions.
Scientific Research Applications
N-{[2,4’-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a photosensitizer in biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and supramolecular structures.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in the development of pharmaceuticals such as milrinone.
Uniqueness
N-{[2,4’-bipyridine]-5-yl}-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of a bipyridine moiety with a benzodioxole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in various fields of research.
Properties
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(13-1-4-16-17(9-13)24-11-23-16)21-14-2-3-15(20-10-14)12-5-7-19-8-6-12/h1-10H,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPHXAHOKSTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CN=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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